Tau peptide 273-284 sequence GKVQIINKKLDL properties
Tau peptide 273-284 sequence GKVQIINKKLDL properties
An In-Depth Technical Guide to the Properties and Aggregation of Tau Peptide (273-284) GKVQIINKKLDL
Foreword
The microtubule-associated protein Tau is central to the pathology of Alzheimer's disease and a class of neurodegenerative disorders known as tauopathies.[1] Under normal physiological conditions, Tau is a soluble, intrinsically disordered protein that stabilizes microtubules in neurons.[2][3] However, in disease states, it undergoes a conformational change, leading to its detachment from microtubules and aggregation into insoluble paired helical filaments (PHFs), the primary component of neurofibrillary tangles (NFTs).[1][4][5] Understanding the molecular drivers of this aggregation is paramount for the development of effective therapeutics. This guide focuses on a critical fragment of the Tau protein, the peptide spanning residues 273-284 (Sequence: GKVQIINKKLDL), a key model system for dissecting the fundamental mechanisms of Tau fibrillization.
This peptide is of particular interest because it contains the highly amyloidogenic hexapeptide sequence 275VQIINK280, also known as PHF6*.[1][2] This motif is a potent driver of β-sheet formation, the structural foundation of the amyloid fibrils that constitute the core of PHFs.[1][2] By isolating this fragment, researchers can investigate the initial and most critical steps of oligomerization and fibril formation in a controlled, in vitro environment. This document provides a comprehensive overview of the physicochemical properties of the Tau (273-284) peptide, details the experimental methodologies to characterize its aggregation, and discusses the pathological implications, serving as a vital resource for professionals in neuroscience research and drug development.
Core Properties of Tau Peptide (273-284)
The Tau (273-284) peptide, whether in its native sequence or as a chemically synthesized fragment (often with acetylated N-terminus and amidated C-terminus to mimic the protein context), is a powerful tool for studying aggregation.[1] Its sequence encapsulates the essential properties that drive self-assembly.
Physicochemical Characteristics
A summary of the key quantitative properties of the acetylated and amidated form of the peptide is provided below. These values are crucial for experimental design, including buffer preparation, concentration determination, and interpretation of biophysical data.
| Property | Value | Significance |
| Sequence | Ac-GKVQIINKKLDL-NH₂ | Contains the critical PHF6* (275VQIINK280) amyloidogenic motif.[1] |
| Molecular Weight | ~1409.7 g/mol | Essential for calculating molar concentrations for aggregation assays.[6] |
| Structure | Intrinsically disordered monomer | Lacks a stable folded structure in solution, a characteristic of the full-length Tau protein.[2][7] |
| Aggregation Propensity | High | The PHF6* region has a strong tendency to form β-sheet structures, initiating the aggregation cascade.[1][6] |
The Central Role of the PHF6 Motif*
The 275VQIINK280 (PHF6*) sequence is the primary driver of this peptide's pathological behavior. Structural studies have shown that this region readily forms a cross-β structure, where peptides stack into β-sheets with the β-strands arranged in parallel.[2] This architecture is the defining feature of amyloid fibrils. The flanking residues, GKV at the N-terminus and KLDL at the C-terminus, modulate the solubility and kinetics of this core aggregation process. The presence of two lysine (K) residues at positions 280 and 281 is particularly noteworthy, as post-translational modifications such as acetylation at these sites can influence aggregation propensity.[6]
The Aggregation Pathway: From Monomer to Fibril
The aggregation of Tau (273-284) follows a nucleation-dependent polymerization model, a process common to many amyloidogenic proteins.[8] This pathway involves a transition from soluble, disordered monomers to highly organized, insoluble fibrils through intermediate oligomeric species.
Experimental Methodologies & Protocols
A multi-faceted approach combining several biophysical techniques is required to fully characterize the aggregation of Tau (273-284). Below are standardized protocols for key experiments.
Protocol: Peptide Synthesis and Preparation
Reliable aggregation studies begin with a high-quality, well-characterized peptide.
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Synthesis: The Acetyl-Tau (273-284) amide peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. [1]2. Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.
-
Verification: The identity of the purified peptide is confirmed by mass spectrometry to ensure the correct molecular weight. [1]4. Stock Solution: A stock solution (e.g., 1 mM) is prepared by dissolving the lyophilized peptide in a suitable buffer, such as 10 mM ammonium acetate. The precise concentration is determined using UV-Vis spectrophotometry based on the absorbance of the tyrosine residue, if present, or by quantitative amino acid analysis.
-
Storage: Aliquots of the stock solution are stored at -80°C to prevent degradation and repeated freeze-thaw cycles.
Protocol: In Vitro Aggregation Kinetics via Thioflavin T (ThT) Assay
The ThT assay is a widely used, high-throughput method to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. [9][10]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
ThT Stock: Prepare a 2.5 mM ThT stock solution in water and filter through a 0.22 µm filter. Store protected from light.
-
Peptide Working Solution: Dilute the peptide stock solution into the assay buffer to the desired final concentration (e.g., 25-50 µM).
-
(Optional) Inducer: If using an inducer, prepare a stock solution of heparin (e.g., 1 mg/mL) in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
In each well of a black, clear-bottom 96-well plate, add the components to a final volume of 100-200 µL. A typical reaction mixture includes the Tau peptide, ThT (final concentration ~25 µM), and heparin (at a peptide:heparin ratio of e.g., 4:1 by mass). Include control wells (e.g., buffer with ThT only).
-
-
Data Acquisition:
-
Place the plate in a microplate reader pre-heated to 37°C. [11] * Set the reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) for up to 50 hours. [11] * Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. [9][11] * Incorporate orbital shaking between reads (e.g., 425 cpm) to promote aggregation and ensure reproducibility. [11][12]4. Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine kinetic parameters such as the lag time (tlag) and the apparent growth rate constant (kapp).
-
Protocol: Morphological Analysis by Transmission Electron Microscopy (TEM)
While the ThT assay provides kinetic data, TEM provides direct visual confirmation of fibril formation and allows for morphological characterization. [13]
-
Sample Preparation: Take an aliquot from the ThT assay plate at the end of the reaction (plateau phase).
-
Grid Preparation: Place a 5-10 µL drop of the sample onto a carbon-coated copper TEM grid for 1-2 minutes.
-
Washing: Wick away the excess sample with filter paper and wash the grid by placing it on a drop of deionized water for 1 minute. Repeat twice.
-
Staining: Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate for 1-2 minutes.
-
Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope at various magnifications to observe the morphology of the aggregates (e.g., fibrillar, amorphous, oligomeric).
Workflow Visualization
The synergy between kinetic and imaging assays provides a comprehensive picture of the aggregation process.
Conclusion and Future Directions
The Tau peptide 273-284, containing the critical PHF6* motif, serves as an indispensable reductionist model for studying the molecular underpinnings of Tau protein aggregation. Its high propensity to form β-sheet-rich fibrils in vitro allows for robust, reproducible studies of aggregation kinetics and the screening of potential therapeutic inhibitors. [1][14]The experimental protocols detailed in this guide provide a validated framework for researchers to probe the mechanisms of fibrillization, investigate the effects of mutations and PTMs, and evaluate novel drug candidates.
Future research will continue to leverage this model system alongside more complex ones, such as full-length Tau and cell-based assays, to bridge the gap between in vitro findings and in vivo pathology. [19]Advanced techniques like ion-mobility mass spectrometry and solid-state NMR are further refining our understanding of the transient oligomeric species that may be the true culprits of neurotoxicity. [10][11]By elucidating the precise structural and kinetic determinants of aggregation using models like Tau (273-284), the scientific community moves closer to designing rational, structure-based inhibitors that can halt the devastating progression of Alzheimer's disease and other tauopathies. [20]
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